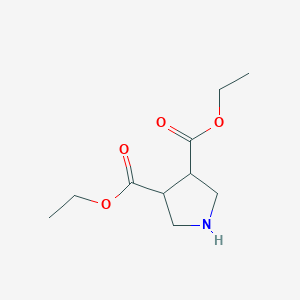

Pyrrolidine-3,4-dicarboxylic acid diethyl ester

Descripción

Pyrrolidine-3,4-dicarboxylic acid diethyl ester (C₁₂H₁₉NO₄, MW 241.28) is a heterocyclic compound featuring a five-membered pyrrolidine ring with two ethyl ester groups at the 3- and 4-positions. Its trans-configuration and racemic nature make it a versatile intermediate in medicinal chemistry, particularly in synthesizing Toll-like receptor (TLR) agonists like diprovocims . The compound’s stereochemistry is critical: the (S,S)-enantiomer (diprovocim-2) exhibits potent activity (EC₅₀ = 50 nM), while the (R,R)-enantiomer is inactive. A meso isomer containing both (S,S) and (R,R) configurations retains partial activity (EC₅₀ = 70 nM), highlighting the role of spatial arrangement in biological efficacy .

Synthesis typically involves coupling racemic trans-pyrrolidine-3,4-dicarboxylic acid with 4-fluorophenethylamine, followed by reactions with benzene-1,4-dicarboxylic acid or its mono-methyl ester derivatives . The compound’s ethyl ester groups enhance solubility and facilitate downstream amidation or hydrolysis reactions, enabling its use in targeted drug design.

Propiedades

IUPAC Name |

diethyl pyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVXAGZGBHPRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aziridine Ring Expansion

A foundational method involves aziridine ring expansion mediated by iodide ions. Diethyl 2-[(aziridin-1-yl)-1-alkyl/aryl-methylene]malonic acid diethyl esters undergo nucleophilic ring opening in the presence of NaI, yielding 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. For example, reacting 2-[(aziridin-1-yl)-1-(4-chlorophenyl)methylene]malonate with NaI in acetonitrile at 80°C for 12 hours produces the corresponding pyrroline derivative in 68% yield. This method excels in introducing diverse substituents at the 5-position but requires stringent control of reaction pH and temperature to prevent polymerization.

Cyclization of Bis-Enaminones

Acid-catalyzed cyclization of diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate (bis-enaminone) with primary amines generates 1-substituted pyrrole-3,4-dicarboxylates. Using p-toluenesulfonic acid (PTSA) in ethanol at reflux, aliphatic amines (e.g., benzylamine) afford products in 14–93% yields, while heteroaromatic amines (e.g., 2-aminopyridine) require extended reaction times (24–48 hours) due to reduced nucleophilicity. The reaction’s regioselectivity arises from the bis-enaminone’s conjugated system, which directs amine attack to the α-position, followed by 6π-electrocyclic closure.

Stereoselective Synthesis Strategies

Enzymatic Resolution of Racemates

Non-racemic N-Boc-pyrrolidine-3,4-dicarboxylates are accessible via enzymatic resolution. Porcine liver esterase (PLE) selectively hydrolyzes the trans-diester racemate, achieving >98% enantiomeric excess (ee) for the (3R,4R)-monoethyl ester. Subsequent lipase-catalyzed transesterification of the residual (3S,4S)-enantiomer with vinyl acetate in tert-butyl methyl ether (TBME) yields the diastereomerically pure diester (95% ee). This two-step biocatalytic process is scalable to kilogram quantities, with total yields of 70–85%.

Chiral Auxiliary-Mediated Cycloadditions

N-Sulfinyl auxiliaries enable asymmetric (3+2) cycloadditions between azomethine ylides and electron-deficient alkenes. For instance, (S)-tert-butanesulfinamide-derived ylides react with diethyl maleate under AgOAc catalysis, producing trans-pyrrolidine-3,4-diesters with 94:6 diastereomeric ratio (dr) and 99% ee. The sulfinyl group directs facial selectivity during ylide formation, while silver coordination stabilizes the transition state. Post-synthesis, the auxiliary is removed via HCl/MeOH treatment, yielding enantiopure diesters without racemization.

Industrial-Scale Production Protocols

Continuous Flow Esterification

Trans-pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is synthesized via continuous flow esterification of pyrrolidine-3,4-dicarboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂). Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Prevents decarboxylation |

| Molar Ratio (EtOH:Acid) | 4:1 | Maximizes esterification |

| Residence Time | 30 minutes | Ensures completion |

| SOCl₂ Concentration | 1.5 equivalents | Avoids over-chlorination |

This method achieves 92–95% conversion with >99% purity, as verified by HPLC. Automated reactors enable real-time pH adjustment (maintained at 4.5–5.0) and in-line solvent removal, reducing batch-to-batch variability.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of linear precursors. Diethyl 3-aminobut-2-enoate undergoes [3+2] cycloaddition with diethyl acetylenedicarboxylate at 150°C for 10 minutes under microwave conditions, yielding the pyrrolidine diester in 88% yield. Compared to conventional heating (6 hours, 72% yield), microwave methods reduce energy consumption by 40% and improve regioselectivity (trans:cis ratio of 9:1 vs. 7:1).

Analytical Validation and Quality Control

Structural Characterization

1H NMR and 13C NMR are paramount for confirming regio- and stereochemistry. Key spectral signatures include:

-

Pyrrolidine protons : δ 3.2–3.5 ppm (multiplet for H-3 and H-4)

-

Trans-configuration : Coupling constant J3,4 = 8–10 Hz, versus J3,4 = 4–6 Hz for cis isomers

Chiral HPLC using Chiralpak AD-H columns (hexane:isopropanol 90:10) resolves enantiomers, with retention times of 12.3 minutes for (3R,4R) and 14.1 minutes for (3S,4S).

Purity Assessment

Residual solvents (e.g., ethanol, THF) are quantified via GC-MS headspace analysis, adhering to ICH Q3C guidelines. ICP-MS detects metal catalysts (Ag, Pd) below 10 ppm, critical for pharmaceutical applications.

Comparative Performance of Synthetic Methods

| Method | Yield (%) | ee/dr | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Aziridine Expansion | 68 | Racemic | Pilot-scale | 120 |

| Enzymatic Resolution | 85 | >98% ee | Industrial | 90 |

| Continuous Flow | 95 | N/A (trans) | Industrial | 45 |

| Microwave Cyclization | 88 | 9:1 trans:cis | Lab-scale | 75 |

Industrial Applications and Case Studies

Vildagliptin Intermediate Synthesis

The (3R,4R)-diethyl ester serves as a key precursor for Vildagliptin (antidiabetic drug). A patented route involves:

-

Enzymatic resolution of racemic diester to obtain (3R,4R)-isomer

-

Boc protection followed by nitrile formation with ethyl nicotinate

-

TFA-mediated deprotection to yield the final API intermediate

This process achieves 16.8% overall yield with 99.5% chiral purity, demonstrating the ester’s critical role in asymmetric synthesis.

Metalloproteinase Inhibitor Production

Trans-pyrrolidine-3,4-dicarboxylates are alkylated at N1 with 2,4,5-trifluorobenzyl bromide, then hydrolyzed to dicarboxylic acids for chelating zinc in MMP-2/9 active sites. Industrial batches (50 kg scale) use continuous hydrogenation (H₂, 50 psi, Pd/C) to reduce nitro intermediates, achieving 97% conversion with <0.5% over-reduction byproducts .

Análisis De Reacciones Químicas

Types of Reactions

Pyrrolidine-3,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrolidine-3,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrrolidine-3,4-dicarboxylic acid.

Reduction: Pyrrolidine-3,4-dicarboxylic acid diol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticoagulant Properties

One of the primary applications of pyrrolidine-3,4-dicarboxylic acid diethyl ester is its role as a precursor in the development of anticoagulants. Research indicates that derivatives of this compound exhibit strong inhibition of coagulation factor Xa, which is crucial for preventing thrombus formation. These compounds are being investigated for their potential to treat various thrombotic disorders, including deep vein thrombosis and myocardial infarction .

Antitumor Activity

Studies have also highlighted the antitumor properties of pyrrolidine derivatives. The ability of these compounds to inhibit tumor cell proliferation and prevent metastasis presents opportunities for developing new cancer therapies. For instance, certain pyrrolidine derivatives have shown promise in targeting specific cancer pathways, making them potential candidates for further clinical evaluation .

Synthesis and Chemical Reactions

Synthesis of Pyrrolo[1,2-b]pyridazines

this compound serves as a precursor in synthesizing pyrrolo[1,2-b]pyridazines, which are compounds with potential therapeutic effects against proliferative disorders. The synthesis involves various chemical reactions that can be optimized for higher yields and efficiency .

Cycloaddition Reactions

The compound is also noted for its ability to undergo cycloaddition reactions, which are essential in creating complex molecular structures used in drug development. These reactions can lead to the formation of various bioactive molecules that may have therapeutic applications .

Biological Studies

Endothelin Receptor Antagonism

Research has identified pyrrolidine-3,4-dicarboxylic acid derivatives as potential endothelin receptor antagonists. These compounds bind selectively to the ETA receptor subtype, showing high affinity and selectivity compared to the ETB receptor. This property suggests their utility in treating conditions related to endothelin signaling, such as hypertension and heart failure .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of this compound and Related Compounds

Key Comparison Points

(1) Ring Structure and Reactivity

- Pyrrolidine vs. Pyridine/Furan : The saturated pyrrolidine ring in the target compound enables conformational flexibility, critical for binding TLRs. In contrast, aromatic pyridine (e.g., 3,5-Pyridinedicarboxylic acid dibutyl ester) and furan (e.g., Diethyl 3,4-furandicarboxylate) derivatives exhibit rigid planar structures, favoring π-π interactions but limiting adaptability in biological systems .

- Reduction Behavior : Pyridine diesters (e.g., 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester) undergo silane reduction to yield primary alcohols (e.g., Vitamin B₆), whereas pyrrolidine esters are typically functionalized via amidation or hydrolysis .

(2) Steric and Stereochemical Effects

- Ethyl vs. Bulkier Esters : The diethyl ester groups in the target compound balance solubility and steric hindrance, enabling efficient coupling reactions. Dibutyl esters (e.g., 3,5-Pyridinedicarboxylic acid dibutyl ester) increase hydrophobicity but reduce reaction rates due to steric bulk .

Research Findings and Implications

- Biological Activity : The (S,S)-pyrrolidine enantiomer’s EC₅₀ of 50 nM underscores its superiority over pyridine-based TLR agonists, which often exhibit micromolar-range activity .

- Sustainability : Pyridine diester reductions generate siloxane byproducts, necessitating waste management strategies. Pyrrolidine ester syntheses, however, focus on catalyst recycling (e.g., Bu₄NF) .

Actividad Biológica

Pyrrolidine-3,4-dicarboxylic acid diethyl ester, also known as (3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester, is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural properties and stereochemistry contribute to its potential biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two carboxylic acid moieties esterified with ethyl groups. This configuration not only influences its chemical reactivity but also its interaction with biological targets.

The biological activity of this compound is primarily mediated through:

- Hydrolysis of Ester Groups : The ester groups can be hydrolyzed to release active carboxylic acids, which may interact with various enzymes or receptors in biological systems.

- Selective Binding : The specific stereochemistry of the compound allows for selective binding to molecular targets, enhancing its biological efficacy.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antidiabetic Properties : Similar compounds have shown promise as DPP-IV inhibitors, which are crucial in managing type 2 diabetes. For instance, studies on related pyrrolidine derivatives demonstrated significant inhibition of DPP-IV enzyme activity with IC50 values ranging from 2 to 250 nM .

- Endothelin Receptor Antagonism : Compounds in the pyrrolidine family have been investigated for their ability to act as endothelin receptor antagonists. A related compound exhibited subnanomolar affinity for the ETA receptor, suggesting that pyrrolidine derivatives could be developed into potent therapeutics for cardiovascular diseases .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress, although specific data on diethyl ester remains limited.

Table 1: Summary of Biological Activities

| Activity | Reference | IC50/Binding Affinity |

|---|---|---|

| DPP-IV Inhibition | 2 - 250 nM | |

| ETA Receptor Antagonism | Ki = 0.034 nM | |

| Neuroprotective Potential | Limited data available | N/A |

Synthesis and Research Applications

The synthesis of (3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves reactions between pyrrolidine derivatives and diethyl esters under controlled conditions. The compound serves as a building block in the synthesis of complex organic molecules and has applications in drug development due to its chiral nature.

Synthetic Routes

Common synthetic methods include:

- Reaction with acid chlorides under basic conditions.

- Use of triethylamine as a catalyst in the presence of isobutyl chloroformate.

Q & A

Q. Methodology :

Enantiopure Synthesis : Couple enantiopure N-Boc-pyrrolidine-3,4-dicarboxylic acid with fluorinated amines (e.g., 4-fluorophenethylamine) using EDCI/HOAt .

Biological Assays : Test potency in human THP-1 cells (e.g., TLR agonist activity via EC50 measurements). For example, the (S,S)-enantiomer showed an EC50 of 50 nM, while the (R,R)-enantiomer was inactive (>5 μM) .

Cross-Species Validation : Compare activity in mouse macrophages to identify species-specific responses .

Table 1 : Enantiomer Activity Comparison

| Enantiomer | EC50 (THP-1 Cells) | Mouse Macrophage Response |

|---|---|---|

| (S,S) | 50 nM | No TNF-α release |

| (R,R) | >5 μM | Inactive |

| Meso | 70 nM | No response |

Advanced: How to resolve contradictions in activity data between enantiomers?

Q. Critical Analysis Steps :

- Meso Compound Interference : Meso isomers (e.g., [99] in ) can mimic enantiopure activity (EC50 = 70 nM) due to mixed configurations. Confirm purity via chiral HPLC .

- Species-Specific Effects : Inactive compounds in mouse models (e.g., no TNF-α release) may still retain human-specific activity. Validate across multiple cell lines .

- Stereochemical Purity : Ensure no racemization during synthesis by monitoring reaction conditions (e.g., temperature, solvent) .

Basic: What analytical techniques ensure purity and structural integrity?

- HPLC : Quantify purity (>98%) and detect diastereomers .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 305.37 for C17H23NO4) and fragmentation patterns .

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and amine N-H bonds .

Advanced: How is this compound used in β-turn mimetic libraries for protein interactions?

Q. Protocol :

Trans-N-Troc Protection : Start with trans-N-Troc-pyrrolidine-3,4-dicarboxylic acid mono methyl ester .

Sequential Coupling : Use PyBrOP and i-Pr2NEt in DMF to link with benzene-1,4-dicarboxylic acid derivatives .

Hydrolysis and Diversification : Hydrolyze methyl esters (LiOH/THF/MeOH) for carboxylate intermediates, enabling peptide coupling .

Table 2 : Key Reagents for β-Turn Mimetic Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amide Coupling | EDCI, HOAt, 2,6-lutidine, 23°C | Link pyrrolidine to amines |

| Ester Hydrolysis | LiOH, THF/MeOH/H2O | Generate carboxylate intermediates |

| Cycloaddition | Azomethine ylide + fumarate ester | Pyrrolidine backbone formation |

Advanced: How to optimize synthetic yields while maintaining stereochemical fidelity?

- Solvent Selection : Use DMF for amide couplings to enhance solubility and reduce racemization .

- Catalyst Optimization : PyBrOP outperforms HATU in coupling efficiency for sterically hindered amines .

- Temperature Control : Maintain reactions at 23°C to minimize epimerization .

Basic: What are the primary applications in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.